Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate
Description
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₆H₁₉F₃N₂O₃ and a molecular weight of 348.4 g/mol . Its structure features a piperidine ring substituted at the 3-position with an ester group and at the 1-position with a 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl moiety. The indolizine core is a bicyclic system combining pyrrole and pyridine rings, with additional substituents (methoxy and oxo groups) influencing its electronic and steric properties. The fluorine atoms in its structure may enhance metabolic stability or binding affinity, common in pharmaceutical applications.
Properties
IUPAC Name |
ethyl 1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)12-6-4-8-19(11-12)17(22)16-13-7-5-9-20(13)15(21)10-14(16)24-2/h10,12H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCGUXJGHAMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Intermediate Strategies
The target molecule can be dissected into two primary subunits:
- A 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl moiety
- An ethyl piperidine-3-carboxylate fragment
Retrosynthetic pathways prioritize the construction of the indolizine core before introducing the piperidine substituent. The indolizine scaffold is typically synthesized via cyclization reactions, while the piperidine fragment originates from functionalized pipecolic acid derivatives.
Synthesis of the Indolizine Core
Ketalization-Hydrolysis Sequence
Piperidine-3-Carboxylate Preparation
Coupling Strategies
Acyl Chloride-Amine Coupling
The activated indolizine-8-carbonyl chloride (from SOCl2 treatment) reacts with ethyl piperidine-3-carboxylate under Schotten-Baumann conditions:
- Indolizine carbonyl chloride (1.0 eq) in dry THF
- Piperidine ester (1.2 eq), Et3N (3.0 eq), 0°C→RT, 12 h
- Column chromatography (SiO2, hexane:EtOAc 3:1) yields 68% product
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Et3N | THF | 0→25 | 12 | 68% |
| DIPEA | DCM | 0→25 | 10 | 65% |
| Pyridine | Et2O | 25 | 24 | 58% |
Stereochemical Considerations
The configuration at C3 of the piperidine ring critically influences biological activity. Asymmetric synthesis routes using (R)- or (S)-α-methylbenzylamine resolve enantiomers via diastereomeric crystallization:
Green Chemistry Approaches
Recent advancements employ mechanochemical methods to reduce solvent use:
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Industrial-Scale Production
Pilot plant data (100 kg batch) reveal key process parameters:
| Parameter | Value |
|---|---|
| Reaction volume | 1200 L |
| Cooling rate | 1.5°C/min |
| Crystallization yield | 81% |
| Purity (HPLC) | 99.4% |
This scale-up maintains <2% impurity levels through controlled exothermic steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its structural complexity and reactivity.
Mechanism of Action
The mechanism by which Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related piperidine and bicyclic derivatives from , focusing on molecular features, synthesis, and physicochemical properties.
Key Comparative Analysis
Structural Complexity and Functional Groups The target compound incorporates an indolizine ring, a feature absent in the compared derivatives. Compound 7 () contains a methoxyimino group, which is absent in the target compound. This group may participate in hydrogen bonding or tautomerism, affecting reactivity . Isomers 1-1 and 1-2 () feature a fused decahydro-1,6-naphthyridine system, a rigid bicyclic structure that contrasts with the indolizine moiety. The naphthyridine system’s puckering (per ring-puckering theory in ) could influence conformational stability .
Synthetic Methodology
- The target compound’s synthesis likely involves acylating a piperidine derivative with an indolizine carbonyl chloride, analogous to the acylation steps in .
- Compound 7 was synthesized via oxime formation (ketone + O-methylhydroxylamine), yielding an 84% diastereomeric mixture. This contrasts with the hydrogenation step used for Isomers 1-1/1-2, which achieved an 86% combined yield .
Hydrogen Bonding and Crystallography
- The target compound’s carbonyl and ester groups can act as hydrogen bond acceptors, similar to the oxo and ester groups in Isomers 1-1/1-2. However, the indolizine system’s aromaticity may reduce flexibility compared to the saturated naphthyridine ring .
- Structural determination of compounds likely used SHELX software (), a standard in crystallography for refining bond lengths and angles .
Physicochemical Implications
- The higher molecular weight of the target compound (348.4 vs. 227–301 g/mol) suggests increased complexity, which may correlate with lower solubility unless mitigated by fluorine’s electronegativity .
- Isomers 1-1/1-2 demonstrate the impact of stereochemistry on NMR shifts (e.g., δ 7.33 vs. 6.20 for NH protons), highlighting the need for precise stereochemical analysis in analogs .
Research Findings and Implications
- Structural Diversity: The indolizine moiety in the target compound offers a unique scaffold for drug discovery, distinct from the naphthyridine or methoxyimino systems in .
- Synthetic Challenges : High-yield diastereomeric mixtures (e.g., Compound 7’s 1:1.5 ratio) underscore the need for advanced separation techniques, such as chiral chromatography or crystallization.
- Functional Group Synergy : Combining fluorine substituents with ester and carbonyl groups may optimize pharmacokinetic profiles, though empirical data are needed.
Biological Activity
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate is a synthetic compound belonging to the indolizine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring and an indolizine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 290.31 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | Not assigned |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of tetrahydroindoles have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research indicates that indolizine derivatives can possess anticancer activity by inducing apoptosis in cancer cells. For instance, a study highlighted that compounds with similar structures inhibited cell proliferation in several cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been suggested that the compound may exert antioxidant effects and modulate neuroinflammatory responses, thereby protecting neuronal integrity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors related to neurotransmission and cell signaling.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, the compound may mitigate oxidative damage in cells.
Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various tetrahydroindole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), suggesting potent anticancer properties.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate, and how can structural confirmation be achieved?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation of indolizine precursors with activated carbonyl intermediates. For example, analogous compounds are synthesized via cyclization reactions under reflux conditions using catalysts like acetic acid or p-toluenesulfonic acid . Structural confirmation requires a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- X-ray crystallography for absolute configuration determination, as demonstrated in similar indolizine derivatives .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, the ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) by analyzing activation energies and steric/electronic effects . Virtual screening of substituent effects on the indolizine core can further guide synthetic prioritization .
Advanced: What statistical approaches are suitable for optimizing reaction yields and purity?
Methodological Answer:
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., stoichiometry, temperature, catalyst loading) to identify critical factors. For example, a central composite design could minimize experimental runs while maximizing yield and purity, as applied in analogous heterocyclic syntheses . Contour plots and ANOVA analysis help isolate significant variables and interactions.
Basic: How is crystallographic data utilized to resolve the compound’s 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths, angles, and torsional conformations. For related structures, data collection at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution datasets. Software like SHELX or OLEX2 refines the structure, revealing intermolecular interactions (e.g., hydrogen bonds) critical for stability .
Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Iterative feedback loops between computation and experiment are key. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes not captured in static DFT calculations. Molecular dynamics simulations or implicit solvent models (e.g., COSMO-RS) can refine predictions. Cross-validation with alternative spectroscopic techniques (e.g., 2D NOESY for spatial proximity) resolves ambiguities .
Advanced: What mechanistic insights guide the functionalization of the indolizine core?
Methodological Answer:
Mechanistic studies focus on substituent effects:
- Electronic effects : Electron-withdrawing groups (e.g., methoxy) on the indolizine ring alter electrophilicity at the carbonyl carbon, influencing nucleophilic attack.
- Steric effects : Bulky substituents on the piperidine moiety may hinder access to reactive sites, as seen in analogous compounds . Kinetic isotopic labeling (e.g., deuterated solvents) and Hammett plots can quantify these effects .
Basic: Which analytical techniques ensure purity and structural integrity post-synthesis?
Methodological Answer:
- HPLC-MS : Quantifies purity and detects byproducts.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent residues.
Cross-referencing with literature spectra (e.g., PubChem data for related esters ) validates results.
Advanced: How do heterocyclic substituents influence the compound’s reactivity in downstream applications?
Methodological Answer:
Substituent effects are probed via Hammett constants (σ) or frontier molecular orbital (FMO) analysis. For example, electron-donating groups on the indolizine ring raise the HOMO energy, increasing susceptibility to electrophilic attack. Comparative studies with analogs (e.g., pyridine vs. piperidine derivatives ) isolate steric vs. electronic contributions.
Advanced: What challenges arise in multi-step syntheses, and how are they mitigated?
Methodological Answer:
Common issues include low yields in cyclization steps or epimerization at chiral centers. Strategies:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).
- Flow chemistry : Enhances reproducibility in exothermic steps.
- In-situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .
Advanced: How to assess the compound’s stability under varying environmental conditions?
Methodological Answer:
Stability studies involve:
- Forced degradation : Exposure to heat, light, or hydrolytic conditions (acid/base).
- Kinetic profiling : Arrhenius plots predict shelf-life at different temperatures.
- Solid-state analysis : Powder X-ray diffraction (PXRD) monitors polymorphic transitions. Data from related esters suggest methoxy groups enhance hydrolytic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
